17-(4-Hydroxyphenyl)heptadecanoic acid

Mycobacterial virulence Polyketide synthase Chain-length control

Researchers studying M. tuberculosis phenolphthiocerol biosynthesis require validated intermediates for in vitro reconstitution. 17-(4-Hydroxyphenyl)heptadecanoic acid is the native substrate of FadD29 acyl-AMP ligase (EC 6.2.1.51). • C17 chain-length specificity validated: preferred over C19 homolog for FadD29 adenylation kinetics • Use as positive control for acyl-AMP ligase inhibitor screening & ATP-PPi exchange assays • Suitable as LC-MS retention-time marker (ESI-, monoisotopic 362.2821 Da) • >98% HPLC purity; custom synthesis with global shipping available

Molecular Formula C23H38O3
Molecular Weight 362.5 g/mol
Cat. No. B1259468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-(4-Hydroxyphenyl)heptadecanoic acid
Molecular FormulaC23H38O3
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCCCCCCCCCCCCCCC(=O)O)O
InChIInChI=1S/C23H38O3/c24-22-19-17-21(18-20-22)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-23(25)26/h17-20,24H,1-16H2,(H,25,26)
InChIKeyKGNHPHVILCBASG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-(4-Hydroxyphenyl)heptadecanoic Acid: Overview


17-(4-Hydroxyphenyl)heptadecanoic acid (CHEBI:127343) is a synthetic monocarboxylic acid belonging to the class of long-chain omega-phenyl phenolic lipids. It is formally derived from heptadecanoic acid by replacement of a terminal methyl hydrogen with a 4-hydroxyphenyl group [1]. The compound has the molecular formula C23H38O3, a monoisotopic mass of 362.2821 Da, and is the conjugate acid of 17-(4-hydroxyphenyl)heptadecanoate (CHEBI:91233), the predominant species at physiological pH 7.3 [1][2]. Naturally, this compound serves as a biosynthetic intermediate in the phenolphthiocerol pathway of pathogenic mycobacteria, where it is produced by the polyketide synthase 4-hydroxyphenylalkanoate synthase (EC 2.3.1.261) through elongation of 4-hydroxybenzoate with 8 malonyl-CoA units [3].

Phenolphthiocerol pathway intermediate in M. tuberculosis
Substrate for 4-hydroxyphenylalkanoate synthase assays
Predominantly anionic carboxylate species at pH 7.3

17-(4-Hydroxyphenyl)heptadecanoic Acid: Substitution Specificity


Generic substitution of 17-(4-hydroxyphenyl)heptadecanoic acid with superficially similar in-class compounds is not scientifically valid due to three interdependent structural determinants. First, chain-length specificity: the biosynthetic enzyme 4-hydroxyphenylalkanoate synthase produces either the C17 or C19 homolog (19-(4-hydroxyphenyl)nonadecanoate) depending on the number of malonyl-CoA extender units incorporated, and the downstream acyl-AMP ligase FadD29 exhibits differential activation kinetics for these two chain lengths [1][2]. Second, head-group architecture: substituting the 4-hydroxyphenyl monocarboxylic acid with an alkylresorcinol (e.g., 5-heptadecylresorcinol, AR-C17) or a tyrosol ester changes both the hydrogen-bond donor/acceptor profile and the metabolic fate of the molecule [3]. Third, ionization state: the compound exists predominantly as the carboxylate anion at pH 7.3, whereas ester analogs (e.g., 4-hydroxybenzoic acid hexadecyl ester) remain neutral, altering membrane partitioning and protein-binding behavior [4]. These differences mean that potency, selectivity, and metabolic stability observed for one phenolic lipid cannot be extrapolated to another without direct comparative data.

Chain-Length Specificity
C17 and C19 homologs differ in FadD29 adenylation kinetics; C19 may reduce activity in downstream assays.
Head-Group Mismatch
Alkylresorcinols (e.g., AR-C17) target mammalian sirtuins, not mycobacterial lipid biosynthesis pathways.
Ionization State Mismatch
Ester analogs lack the free carboxylate required for adenylation by FadD29 and alter membrane partitioning.

17-(4-Hydroxyphenyl)heptadecanoic Acid: Differentiation


Chain-Length Control: C17 vs C19

17-(4-Hydroxyphenyl)heptadecanoic acid (C17) is the product of exactly 8 malonyl-CoA elongation cycles on 4-hydroxybenzoate by the enzyme 4-hydroxyphenylalkanoate synthase (EC 2.3.1.261). When the same enzyme incorporates 9 malonyl-CoA units, it produces the C19 homolog 19-(4-hydroxyphenyl)nonadecanoate [1]. This chain-length bifurcation is not stochastic; it is determined by the processivity of the polyketide synthase. In Mycobacterium tuberculosis, the downstream acyl-AMP ligase FadD29 preferentially activates the C17 over the C19 homolog, as demonstrated by in vitro enzymatic assays showing distinct kinetic parameters [2]. For researchers studying phenolphthiocerol biosynthesis, this means that procurement of the correct chain-length intermediate is non-negotiable: the C17 and C19 compounds are not functionally interchangeable in cellular assays.

Chain-Length Control
Class-level
C17 (8 malonyl-CoA) vs C19 (9 malonyl-CoA). FadD29 preferentially activates C17.
Chain-length identity determines pathway engagement.
Exact Km ratio not reported in accessible sources.
Mycobacterial virulence Polyketide synthase Chain-length control

Physicochemical Divergence from Heptadecanoic Acid

The introduction of a terminal 4-hydroxyphenyl group onto heptadecanoic acid substantially alters key physicochemical properties relevant to handling, formulation, and chromatographic purification. ChemSpider-predicted data indicate that 17-(4-hydroxyphenyl)heptadecanoic acid has a boiling point of 521.6 ± 23.0 °C at 760 mmHg and an enthalpy of vaporization of 83.7 ± 3.0 kJ/mol [1]. In contrast, heptadecanoic acid (C17:0, CAS 506-12-7) has a reported boiling point of approximately 359 °C and a melting point of 61–63 °C [2]. The ~162 °C increase in predicted boiling point is consistent with the increased molecular weight (362.5 vs. 270.5 g/mol) and the introduction of hydrogen-bonding phenolic –OH and aromatic ring interactions. Additionally, the predicted density of the target compound (1.0 ± 0.1 g/cm³) is lower than that of crystalline heptadecanoic acid (~1.03 g/cm³ in solid state), affecting solvent selection for preparative work.

Boiling Point Elevation
Data to verify
Predicted Bp 521.6 °C vs heptadecanoic acid ~359 °C (+162 °C).
Boiling point difference affects solvent selection and GC methods.
ChemSpider predicted; experimental verification needed.
Lipophilicity Boiling point Formulation

Ionization State vs Ester Analogs

At pH 7.3, 17-(4-hydroxyphenyl)heptadecanoic acid exists predominantly as its conjugate base, 17-(4-hydroxyphenyl)heptadecanoate (CHEBI:91233), bearing a formal negative charge on the carboxylate group [1]. This is in contrast to ester analogs such as 4-hydroxybenzoic acid hexadecyl ester (CAS 162882-64-6, also C23H38O3) or 2-(4-hydroxyphenyl)ethyl heptadecanoate (C25H42O3), which lack a free carboxylic acid and remain neutral at physiological pH . The anionic state of the target compound enhances aqueous solubility but reduces passive membrane permeability relative to neutral ester analogs, a factor that must be considered in cell-based assays. While direct comparative logD or permeability data are not available in the published literature for these specific compounds, the general principle is well-established: carboxylate anions have reduced octanol-water partition coefficients compared to their protonated acid or ester counterparts [2].

Ionization State
Class-level
Anionic (carboxylate) at pH 7.3 vs neutral ester analogs (e.g., hexadecyl ester).
Ionization state dictates membrane partitioning and LC-MS ionization mode.
Quantitative logD data not available for these specific compounds.
Membrane partitioning Bioavailability Protein binding

Pathway Exclusivity: Phenolphthiocerol Intermediate

17-(4-Hydroxyphenyl)heptadecanoic acid occupies a specific, non-redundant position in the phenolphthiocerol biosynthetic pathway of Mycobacterium tuberculosis. The pks15/1 gene product (4-hydroxyphenylalkanoate synthase) catalyzes the elongation of 4-hydroxybenzoate to form this C17 intermediate, which is then sequentially adenylated by FadD29 and incorporated into phenolphthiocerol by the PpsA-E polyketide synthase complex [1][2]. Disruption of pks15/1 in M. bovis BCG abolishes phenolphthiocerol glycolipid production entirely, establishing that no alternative pathway can bypass the requirement for 4-hydroxyphenylalkanoate intermediates [1]. In contrast, dietary alkylresorcinols such as 5-heptadecylresorcinol (AR-C17) are structurally distinct (resorcinol vs. monocarboxylic acid head group) and participate in mitochondrial sirtuin-3 signaling in mammalian cells rather than mycobacterial cell wall biosynthesis [3]. This fundamental pathway divergence means the two compound classes are not interchangeable for target-specific applications.

Pathway Exclusivity
Class-level
pks15/1 knockout abolishes phenolphthiocerol; alkylresorcinols engage Sirt3, not mycobacterial lipid machinery.
Only 4-hydroxyphenylalkanoate scaffold engages mycobacterial pathway.
AR-C17 activates Sirt3 at 5–15 μM in mammalian cells; no mycobacterial pathway link.
Mycobacterium tuberculosis Virulence factor Phenolic glycolipid

17-(4-Hydroxyphenyl)heptadecanoic Acid: Applications


Phenolphthiocerol Pathway Dissection & Inhibitor Screening

This compound is the validated biosynthetic intermediate for phenolphthiocerol production in M. tuberculosis [1]. Use it as a substrate in in vitro reconstitution assays with recombinant FadD29 (EC 6.2.1.51) and the PpsA-E polyketide synthase complex to study acyl-AMP ligase kinetics and chain-length specificity. The C17 chain length is critical: substituting the C19 homolog may yield reduced adenylation rates based on FadD29 substrate preference [2]. Genetic knockout complementation studies in M. bovis BCG Δpks15/1 provide a stringent negative control where phenolphthiocerol production is restored only upon reintroduction of the full pks15/1 gene, confirming pathway exclusivity [1].

Phenolic Lipid LC-MS Reference Standard

The predicted boiling point of 521.6 °C and the ionization to the carboxylate anion at pH 7.3 [3][4] make this compound suitable as a retention-time marker for reverse-phase LC-MS methods targeting long-chain phenolic acids. Use negative-ion mode electrospray ionization (ESI−) with mobile phase buffered above pH 5 to ensure consistent ionization. The compound's distinct mass (monoisotopic 362.2821 Da) and chromatographic behavior relative to shorter-chain phenolic acids (e.g., 3-(4-hydroxyphenyl)propionic acid) provide clear peak resolution for quantitative validation.

Cell Wall Lipid Biosynthesis Inhibitor SAR

As the natural substrate of 4-hydroxyphenylalkanoate adenylyltransferase FadD29, 17-(4-hydroxyphenyl)heptadecanoic acid can serve as the positive control or scaffold for designing competitive inhibitors of acyl-AMP ligase activity [2]. Modifications to the phenyl ring (e.g., halogenation, methylation) or carboxylate bioisostere replacement can be benchmarked against this parent compound in ATP-PPi exchange or AMP-formation assays. Note that this compound's free carboxylic acid is essential for adenylation: ester analogs are not substrates and will not be informative in this assay system.

Comparative Lipidomics: WT vs pks15/1 Mutant

Profile the accumulation or depletion of 17-(4-hydroxyphenyl)heptadecanoic acid and its CoA/AMP thioesters in M. tuberculosis lipid extracts using targeted LC-MS/MS. Wild-type H37Rv (which carries a frameshift in pks15/1 and does not produce phenolphthiocerol) versus complemented strains provide a genetically defined system where this intermediate serves as a diagnostic biomarker for functional Pks15/1 activity [1]. The C17/C19 ratio in lipid extracts can also report on the processivity fidelity of mutant Pks15/1 variants.

Application
Selection Property
Validation Focus
Phenolphthiocerol enzyme assays
Chain-length specificity (C17)
FadD29 substrate preference and pathway engagement
Reverse-phase LC-MS reference standard
Ionization state (anionic) and predicted boiling point
Retention time reproducibility and ESI− ionization
Acyl-AMP ligase inhibitor SAR
Free carboxylic acid required for adenylation
Competitive inhibition relative to parent substrate
Mycobacterial lipidomics profiling
C17/C19 ratio as processivity biomarker
Pks15/1 activity across wild-type and mutant strains
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